5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring . The compound is notable for its trifluoromethyl group, which is known to impart unique chemical and biological properties .
Mechanism of Action
Target of Action
For example, some compounds with a trifluoromethyl group have been found to target the calcitonin gene-related peptide (CGRP) receptor .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does indeed target the cgrp receptor as other trifluoromethyl compounds do, it could be involved in pain transmission pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the trifluoromethyl group can enhance the metabolic stability of a drug . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group can enhance the lipophilicity of a compound, which could influence its distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Berotralstat: A drug used for hereditary angioedema, containing a trifluoromethyl group that enhances its pharmacological properties.
Uniqueness
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide stands out due to its oxazole ring, which imparts unique chemical stability and reactivity. The combination of the trifluoromethyl group and the oxazole ring makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFOMPBPMGQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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